molecular formula C22H17Cl2N3OS2 B2994689 5-(6-((2,4-Dichlorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole CAS No. 923173-03-9

5-(6-((2,4-Dichlorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole

Cat. No. B2994689
CAS RN: 923173-03-9
M. Wt: 474.42
InChI Key: HKKQMNOXQSMJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-((2,4-Dichlorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole is a useful research compound. Its molecular formula is C22H17Cl2N3OS2 and its molecular weight is 474.42. The purity is usually 95%.
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Scientific Research Applications

Herbicide Action and Photosynthesis Inhibition

Research on pyridazinone compounds, which share structural similarities with the specified molecule, has shown that these chemicals can inhibit the Hill reaction and photosynthesis in plants such as barley. This inhibition is believed to contribute to the phytotoxicity observed with compounds like pyrazon. Pyridazinone chemicals are compared with atrazine, indicating that modifications to the pyrazon molecular structure result in experimental herbicides with additional biological properties, including resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).

Antimicrobial Activity

Compounds synthesized from related structures, including thieno[2,3-c]pyridazines, have been evaluated for their antibacterial activities. These studies indicate that such molecules can possess significant antimicrobial properties, making them potential candidates for the development of new antibacterial agents (Al-Kamali et al., 2014).

Antioxidant Agent Synthesis

The synthesis of thiazole derivatives, such as 5-arylazo-2-chloroacetamido thiazole derivatives, has been explored for their potential as antioxidant agents. Molecular docking studies and in vitro antioxidant activity assessments suggest these compounds could serve as effective antioxidants, highlighting the versatile potential of thiazole-based molecules in mitigating oxidative stress (Hossan, 2020).

Corrosion Inhibition

Density Functional Theory (DFT) calculations have been applied to study the inhibitory action of pyridazine derivatives on copper corrosion. This research suggests that certain substituted pyridazines can act as effective corrosion inhibitors, a property that could be of interest in materials science and engineering to protect metals against corrosion (Zarrouk et al., 2012).

properties

IUPAC Name

5-[6-[(2,4-dichlorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3OS2/c1-13-21(30-22(25-13)14-4-3-5-17(10-14)28-2)19-8-9-20(27-26-19)29-12-15-6-7-16(23)11-18(15)24/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKQMNOXQSMJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-((2,4-Dichlorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole

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